N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide
Description
N'-Hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide is a sulfonamide derivative characterized by a trifluoromethoxy-substituted phenyl ring attached to a sulfonyl group, which is further linked to an ethanimidamide backbone with a hydroxylamine moiety.
Properties
IUPAC Name |
N'-hydroxy-2-[4-(trifluoromethoxy)phenyl]sulfonylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQYCIXPECWWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Primary Amines with Sulfonyl Chlorides
The synthesis begins with forming the sulfonamide intermediate via nucleophilic substitution. A primary amine (e.g., ethylenediamine derivative) reacts with 4-(trifluoromethoxy)benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or acetone under basic conditions.
Mechanism :
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Deprotonation of the amine by a base (e.g., K₂CO₃ or triethylamine).
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Nucleophilic attack on the sulfonyl chloride’s electrophilic sulfur.
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Reactants : 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.3 equiv), ethylenediamine derivative (1.0 equiv).
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Solvent : Acetone (10 mL per 1 mmol substrate).
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Base : K₂CO₃ (3.0 equiv).
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Conditions : Reflux at 60°C for 4–6 hours.
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Workup : Filtration, column chromatography (SiO₂, ethyl acetate/hexane), recrystallization in ethanol.
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | >95% |
| Key IR bands | 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F) |
Hydroxylation to Form the Hydroxyimidamide Moiety
Oxime Formation via Hydroxylamine
The intermediate undergoes hydroxylation using hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water. This step introduces the N'-hydroxy group, converting the ketone or nitrile to an imidamide.
Mechanism :
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Nucleophilic addition of hydroxylamine to a carbonyl or nitrile group.
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Acid-catalyzed tautomerization to form the hydroxyimidamide.
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Reactants : Sulfonamide intermediate (1.0 equiv), NH₂OH·HCl (2.5 equiv).
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Solvent : Ethanol/water (4:1, v/v).
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Catalyst : HCl (0.1 equiv).
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Conditions : Stir at 25°C for 12 hours.
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Workup : Neutralization with NaHCO₃, extraction with DCM, rotary evaporation.
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Reaction time | 12 hours |
| Key NMR signals | δ 8.1 ppm (NH-OH), δ 7.8 ppm (SO₂–Ar) |
Alternative Sulfonylation Methods
Iodine-Catalyzed Sulfonylation with Sulfonyl Hydrazides
A sustainable approach employs sulfonyl hydrazides and tert-amines under iodine catalysis, avoiding toxic sulfonyl chlorides.
Mechanism :
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Iodine oxidizes sulfonyl hydrazides to sulfonyl radicals.
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Radical coupling with amines forms sulfonamides.
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Reactants : 4-(Trifluoromethoxy)benzenesulfonyl hydrazide (1.2 equiv), ethylenediamine derivative (1.0 equiv).
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Catalyst : I₂ (10 mol%).
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Solvent : DMSO (5 mL per 1 mmol substrate).
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Conditions : 80°C for 8 hours under N₂.
| Parameter | Value |
|---|---|
| Yield | 72% |
| Turnover frequency | 9.0 h⁻¹ |
| E-factor | 3.2 (vs. 6.5 for classical methods) |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
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Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems.
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Molecular sieves (3Å) absorb HCl, shifting equilibrium toward product formation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Reduction Reactions
The N-hydroxyamidine moiety undergoes selective reduction under hydrogenation conditions. Catalytic hydrogenation (H₂/Pd-C) converts the amidine group to a primary amine while preserving the sulfonyl and trifluoromethoxy substituents:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 2-{[4-(Trifluoromethoxy)phenyl]sulfonyl}ethanamine |
This reaction is critical for generating bioactive amine derivatives in medicinal chemistry applications.
Oxidation Reactions
The N-hydroxy group is susceptible to oxidation, forming nitroso intermediates or further oxidized products under strong oxidative conditions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aerobic Oxidation | O₂, Cu(I) catalyst, DMF, 60°C | 2-{[4-(Trifluoromethoxy)phenyl]sulfonyl}acetimidamide-N-oxide |
The electron-withdrawing trifluoromethoxy group stabilizes the oxidized species, as observed in analogous sulfonamide systems .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group participates in nucleophilic displacement reactions, particularly with amines or thiols:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aminolysis | Benzylamine, DIPEA, DCM, 40°C | N-Benzyl-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide |
The trifluoromethoxy substituent enhances the electrophilicity of the sulfonyl group, facilitating substitution .
Hydrolysis of the Amidine Group
Acidic or basic hydrolysis cleaves the amidine group, yielding carboxylic acid derivatives:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 2-{[4-(Trifluoromethoxy)phenyl]sulfonyl}acetic acid |
Electrophilic Aromatic Substitution (EAS)
The 4-(trifluoromethoxy)phenyl ring undergoes EAS at the meta position due to the electron-withdrawing trifluoromethoxy group:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-(trifluoromethoxy)benzenesulfonyl derivative |
Coordination Chemistry
The N-hydroxyamidine group acts as a bidentate ligand for transition metals, forming stable complexes:
| Metal Ion | Reaction Conditions | Complex Structure | Reference |
|---|---|---|---|
| Cu(II) | EtOH, RT, 2h | [Cu(L)₂]·2H₂O (L = ligand) |
Key Reactivity Insights:
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Electronic Effects : The trifluoromethoxy group (-OCF₃) deactivates the aryl ring, directing electrophiles to the meta position and enhancing sulfonyl electrophilicity .
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Steric Considerations : Bulky substituents on the sulfonyl group hinder nucleophilic substitution at the amidine nitrogen .
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pH-Dependent Behavior : The N-hydroxyamidine group exhibits tautomerism in aqueous solutions, influencing its redox and coordination properties .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide:
General Information:
- N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide: This compound belongs to the class of organic compounds known as diarylethers and targets a disintegrin and metalloproteinase with thrombospondin motifs 5 .
- N-hydroxy-2-[[4-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]sulfonylamino]acetamide: The molecular weight of this compound is 420.4 g/mol .
Antitubercular Agents:
- 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives: These compounds have been investigated for antitubercular activity. A novel series was synthesized and assessed in vitro against M. tuberculosis H 37Rv. Some derivatives showed potent to moderate activity with MIC values ranging from 4 to 64 μg/mL . The most potent derivative, 3m , exhibited an MIC value of 4 μg/mL against both M. tuberculosis H 37Rv and rifampin-resistant M. tuberculosis 261 .
2-phenoxy-N-phenylacetamide:* The synthetic simplicity of the 2-phenoxy-N-phenylacetamide scaffold is a strong motivator for developing effective and affordable antitubercular agents .
Other related compounds:
- N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-ethylthiophene-2-sulfonamide: This compound has shown significant activity against MRSA strains, with MIC values lower than those of traditional antibiotics like linezolid. It also demonstrated a remarkable reduction in cell viability at concentrations above 10 µM in a study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines.
- N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide: The molecular weight is 228.27 g/mol .
Mechanism of Action
The mechanism of action of N’-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide involves its interaction with molecular targets such as enzymes. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The imidamide moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The phenyl ring substituent plays a critical role in modulating electronic and steric properties:
*Estimated based on substituent contributions.
†Calculated from molecular formulas in .
Key Observations :
- The trifluoromethoxy group in the target compound provides a unique balance of electron withdrawal and lipophilicity, distinguishing it from methyl (electron-donating) and nitro (strongly electron-withdrawing) analogs.
- Chloro and nitro substituents may improve binding affinity in biological targets (e.g., enzymes) but could compromise solubility .
Key Observations :
Physicochemical Properties
- Stability : Electron-withdrawing groups stabilize the sulfonyl moiety against hydrolysis, a critical factor in drug design .
Biological Activity
N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide (CAS: 884504-68-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molar Mass : 298.24 g/mol
- IUPAC Name : (1Z)-N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide
- InChI Key : RROJRLUZKCQMNR-UHFFFAOYSA-N
This compound has been studied for its role as an inhibitor of various enzymes, particularly those involved in nitric oxide synthesis. Research indicates that derivatives of this compound exhibit selective inhibition of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory processes and neurodegenerative diseases .
Inhibition of Nitric Oxide Synthase
One of the primary biological activities observed is the inhibition of iNOS. This inhibition can lead to reduced levels of nitric oxide, a signaling molecule involved in various physiological processes. The selectivity for neuronal isoforms suggests potential applications in treating neuroinflammatory conditions .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may possess anticancer properties. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest in cancer cells. For instance, derivatives have shown efficacy in inhibiting the proliferation of specific cancer cell lines, although further studies are needed to elucidate the exact pathways involved.
Case Studies
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Study on Neuroprotection :
A study investigated the neuroprotective effects of N'-hydroxy derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate oxidative stress and neuronal death, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease. -
Antitumor Activity :
Another study focused on the anticancer effects of related compounds against breast cancer cell lines. The findings demonstrated significant inhibition of tumor growth and induction of apoptosis, highlighting the need for further exploration into their use as chemotherapeutic agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide?
- Methodology : The compound is synthesized via nucleophilic substitution and hydroxylamine-mediated amidoxime formation. A common approach involves reacting a sulfonyl chloride precursor (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) with a hydroxylamine derivative in methanol/water under basic conditions (sodium bicarbonate). For example, hydroxylamine hydrochloride is added to an intermediate such as 2-{[4-(trifluoromethoxy)phenyl]sulfonyl}acetonitrile, followed by reflux and purification via column chromatography (hexane/ethyl acetate gradient). Yield optimization requires controlled pH (7–8) and exclusion of moisture .
Q. How is the compound characterized structurally?
- Methodology : Structural confirmation relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:
- 1H NMR : A singlet at δ 3.3–3.5 ppm (sulfonyl methylene group), aromatic protons at δ 7.5–8.1 ppm (split due to trifluoromethoxy substitution), and a broad peak at δ 10.2–10.8 ppm (N'-hydroxy group).
- 13C NMR : The trifluoromethoxy carbon appears at δ 120–122 ppm (quartet, J = 32–35 Hz), while the sulfonyl-linked carbon resonates at δ 55–57 ppm.
HRMS typically confirms the molecular ion [M+H]+ at m/z 353.05 (calculated for C₉H₁₀F₃N₂O₄S) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the compound’s bioactivity?
- Structure–Activity Relationship (SAR) : The trifluoromethoxy group enhances metabolic stability and lipophilicity, critical for membrane permeability. Substitution at the para position (e.g., nitro, ethoxy) modulates electronic effects, as seen in analogs like N′-hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide , which showed 93% yield and improved antiplasmodial activity compared to chloro-substituted derivatives. Steric hindrance from ortho substituents (e.g., methoxy) can reduce binding affinity to targets like soluble epoxide hydrolase (sEH) .
Q. What strategies optimize synthesis yield and purity for scale-up?
- Methodological Considerations :
- Solvent Selection : Use anhydrous methanol/water (3:1) to minimize side reactions.
- Catalyst Optimization : Adding 0.1–0.5 eq. of DMAP accelerates amidoxime formation.
- Purification : Gradient column chromatography (ethyl acetate/hexane, 20–50%) removes unreacted sulfonyl chloride. Recrystallization from dichloromethane/hexane improves purity to >98% (HPLC).
- Yield Discrepancies : Lower yields (e.g., 58% in chloro-substituted analogs) may result from electron-withdrawing groups slowing nucleophilic attack, necessitating extended reaction times (24–48 hrs) .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Analytical Troubleshooting :
- Dynamic Effects : Rotamers from the N'-hydroxy group cause splitting in 1H NMR. Use DMSO-d₆ to stabilize conformers and simplify spectra.
- Impurity Identification : LC-MS detects byproducts like sulfonic acid derivatives (δ 165–170 ppm in 13C NMR).
- Isotopic Labeling : Synthesize 15N-labeled analogs to confirm amidine nitrogen assignments .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodology :
- sEH Inhibition : Use fluorescent-based assays with cis-epoxyeicosatrienoic acid (cis-EET) as a substrate. IC₅₀ values correlate with trifluoromethoxy group’s electron-withdrawing effects.
- CYP450 Interactions : Microsomal stability assays (human liver microsomes) quantify metabolic degradation. The compound’s half-life (t₁/₂) increases with fluorinated substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
